potassium;propan-2-yloxymethanedithioate
Description
Potassium propan-2-yloxymethanedithioate (IUPAC name), commonly referred to as potassium isopropylxanthate, is a potassium salt of the dithiocarbamic acid derivative. Its linear formula is (CH₃)₂CHOCS₂K, with a molecular weight of 178.32 g/mol (calculated from constituent atoms). The compound is characterized by an isopropyl group linked to a dithiocarbamate functional group (-OCS₂⁻), stabilized by a potassium counterion. Key identifiers include PubChem CID 10931938, MDL Number MFCD00004930, and EC No. 205-441-4 .
Xanthates like this are widely used as flotation agents in mineral processing due to their strong affinity for metal ions. The isopropyl substituent influences solubility and reactivity, making it suitable for selective ore separation.
Properties
IUPAC Name |
potassium;propan-2-yloxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWBGRXFDPJFGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;propan-2-yloxymethanedithioate is typically synthesized by reacting carbon disulfide with isopropanol in the presence of potassium hydroxide. The reaction proceeds as follows:
CS2+C3H7OH+KOH→C4H7KOS2+H2O
The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where carbon disulfide and isopropanol are continuously fed into the system along with potassium hydroxide. The reaction mixture is stirred and maintained at a specific temperature to optimize yield. The product is then separated and purified using industrial crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium;propan-2-yloxymethanedithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are often used as substrates in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkyl xanthates
Scientific Research Applications
Potassium;propan-2-yloxymethanedithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of xanthate esters.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores.
Mechanism of Action
The mechanism of action of potassium;propan-2-yloxymethanedithioate involves its ability to form complexes with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase through flotation. In organic synthesis, it acts as a nucleophile, participating in substitution reactions to form xanthate esters.
Comparison with Similar Compounds
Structural Comparison
Potassium Propan-2-yloxymethanedithioate features a simple aliphatic isopropyl group attached to the dithiocarbamate core. In contrast:
- Potassium 2-(6-Methoxynaphthalen-2-yl)propanoylhydrazine Carbodithioate (): Contains a naphthalene moiety, enhancing aromatic interactions and UV activity. Its structure includes a hydrazine-carbodithioate group, enabling chelation with transition metals .
- O-Isopropyl S-2-(Dimethylpropylammonium)ethylphosphonothiolate Iodide (): A phosphonothiolate with a quaternary ammonium group, introducing cationic character and phosphorus-based reactivity .
- Propan-2-yl 2-Dimethoxyphosphinothioylsulfanyl-2-phenylacetate (): Combines a phenylacetate ester with a phosphorodithioate group, enabling dual reactivity in agrochemical applications .
Table 1: Structural Features
Physical and Chemical Properties
Limited data on melting points or densities are available for the target compound, but synthesis protocols and comparative studies provide insights:
- Synthesis : Potassium isopropylxanthate is synthesized via reaction of isopropyl alcohol with carbon disulfide and potassium hydroxide . Similar compounds like the carbodithioate in require 36-hour stirring with carbon disulfide, yielding 65–80% purity .
- Solubility : The isopropyl group enhances organic solubility compared to bulkier aromatic derivatives (e.g., naphthalene-containing carbodithioates) .
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